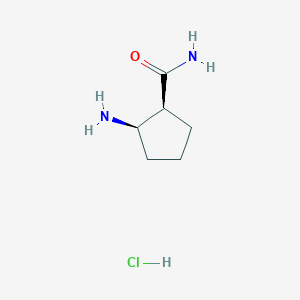

(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride, also known as ACPC, is a cyclic amino acid derivative that has gained attention in recent years for its potential therapeutic applications. ACPC is a chiral compound, meaning it has two enantiomers, (1S,2R) and (1R,2S), with the former being the biologically active form. In

Aplicaciones Científicas De Investigación

Backbone Conformational Preferences

Research on the N-acetyl-N'-methylamide derivative of 1-aminocyclopentane-1-carboxylic acid highlights the conformational preferences of this compound's backbone. Quantum mechanical calculations revealed how the backbone flexibility is restricted by the cyclic nature of the side chain, with different conformations' stability depending on the environment's polarity. This study is critical for understanding the structural behavior of cyclic amino acids in different solvents, aiding in the design of molecules with desired properties for pharmaceutical applications (Alemán et al., 2006).

Heterocyclic Synthesis and Antibiotic Potential

Another application involves the synthesis of heterocyclic compounds using thiophene-2-carboxamide derivatives, showing potential as new antibiotics and antibacterial drugs. This work exemplifies the broader synthetic utility of carboxamide derivatives in developing novel therapeutics (Ahmed, 2007).

Conformationally Restricted Phenylalanine Analogue

The study of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, reveals insights into its intrinsic conformational preferences. Such analyses are crucial for designing peptides and proteins with specific structural and functional attributes (Casanovas et al., 2008).

Sympatholytic and Adrenolytic Activity

Aminoester derivatives of 1-arylcyclopentane-1-carboxylic acids were synthesized and evaluated for their sympatholytic and adrenolytic activities. This research underscores the potential of cyclopentane derivatives in developing therapeutic agents targeting the sympathetic nervous system (Aghekyan et al., 2019).

Benzamide Derivatives as Caspase Inhibitors

Benzamide derivatives of aspartic acid were explored for their potential to inhibit cell death, showcasing the applicability of carboxamide derivatives in designing inhibitors for caspases, enzymes critical in the apoptosis pathway. This research has implications for developing treatments for diseases characterized by unwanted cell death, such as neurodegenerative disorders (WO Cytovia, 2001).

Propiedades

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONWWZXCWPTRDY-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2358509.png)

![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)

![N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358521.png)

![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2358523.png)

![1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2358524.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2358528.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358529.png)